molecular formula C13H17N3O2 B2679610 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034530-59-9

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2679610
CAS No.: 2034530-59-9
M. Wt: 247.298
InChI Key: CPGBDUBVBMCVOJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopropyl group, a pyrimidin-2-yloxy group, and a pyrrolidin-1-yl group. This compound is of interest due to its potential biological activities and its role in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.

    Reducing Agents: Sodium and ammonium chloride in ethanol are used for reduction reactions.

    Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.

Scientific Research Applications

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes.

    Medicine: It may have potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-cyclopropyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12(8-10-2-3-10)16-7-4-11(9-16)18-13-14-5-1-6-15-13/h1,5-6,10-11H,2-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGBDUBVBMCVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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